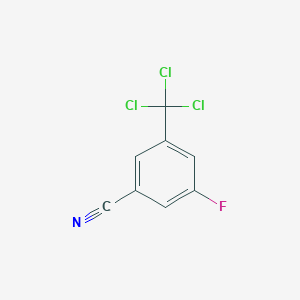
3-Fluoro-5-(trichloromethyl)benzonitrile
描述
3-Fluoro-5-(trichloromethyl)benzonitrile is a useful research compound. Its molecular formula is C8H3Cl3FN and its molecular weight is 238.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Fluoro-5-(trichloromethyl)benzonitrile (CAS No. 1121586-25-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzonitriles and is characterized by the presence of a fluorine atom and a trichloromethyl group on its aromatic ring. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The chemical formula of this compound is . The structural representation highlights the functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 239.47 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Toxicity | Harmful if swallowed |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trichloromethyl group enhances lipophilicity, which may facilitate membrane permeability, allowing the compound to enter cells and exert its effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
In preliminary studies, the compound demonstrated significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
2. Anticancer Properties
Studies have shown that derivatives of benzonitriles, including those with trifluoromethyl groups, can inhibit cancer cell proliferation. The specific pathways affected by this compound include apoptosis induction and cell cycle arrest.
3. Neuropharmacological Effects
Recent investigations suggest potential neuropharmacological effects, particularly in modulating neurotransmitter systems. The compound's ability to interact with metabotropic glutamate receptors has been explored, indicating a possible role in treating neurological disorders.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzonitrile derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting promising anticancer activity .
Study 3: Neuropharmacological Assessment
Research utilizing PET imaging demonstrated that derivatives related to this compound could selectively bind to mGluR5 receptors in vivo, indicating potential applications in studying neurological disorders .
Safety and Toxicology
While exploring the biological activity, safety profiles are equally important. According to safety data sheets, exposure to this compound can lead to harmful effects upon ingestion or skin contact . It is essential to handle this compound with care in laboratory settings.
属性
IUPAC Name |
3-fluoro-5-(trichloromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3FN/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVIMZCRKHTBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(Cl)(Cl)Cl)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679622 | |
| Record name | 3-Fluoro-5-(trichloromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121586-25-1 | |
| Record name | 3-Fluoro-5-(trichloromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















